molecular formula C10H11NO5 B1313646 (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid CAS No. 206761-64-0

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Katalognummer: B1313646
CAS-Nummer: 206761-64-0
Molekulargewicht: 225.2 g/mol
InChI-Schlüssel: ZWXNRJCDXZFNLJ-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a chiral carboxylic acid characterized by two hydroxyl groups at positions 2 and 3 (S,S stereochemistry), a ketone at position 4, and a phenylamino substituent at the same position. Its molecular formula is C₁₀H₁₀NO₅ (calculated based on structural analogs in and ), with a molecular weight of 259.64 g/mol for its 4-chlorophenyl derivative .

Eigenschaften

IUPAC Name

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNRJCDXZFNLJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450176
Record name (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-64-0
Record name (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Friedel–Crafts Acylation to Form 4-Oxo-4-phenylbutanoic Acid Intermediate

A key precursor, 4-oxo-4-phenylbutanoic acid, is synthesized via Friedel–Crafts acylation of benzene with succinic anhydride in the presence of anhydrous aluminum chloride as a catalyst. This reaction forms the keto acid backbone essential for further functionalization.

Step Reagents & Conditions Outcome
Friedel–Crafts acylation Benzene, succinic anhydride, AlCl3, anhydrous conditions 4-oxo-4-phenylbutanoic acid

This method is well-documented and provides a reliable route to the keto acid intermediate with good yield and purity.

Amination to Introduce Phenylamino Group

The phenylamino group at the 4-position is introduced by nucleophilic substitution of the keto group or via amide formation with aniline derivatives. This step may involve:

  • Reaction of 4-oxo-4-phenylbutanoic acid with aniline under controlled pH and temperature.
  • Use of coupling agents or catalysts to facilitate amide bond formation.

The reaction conditions are optimized to avoid racemization and side reactions.

Stereoselective Dihydroxylation of the 2,3-Positions

The vicinal dihydroxy groups at positions 2 and 3 are introduced stereoselectively using dihydroxylation reagents such as osmium tetroxide (OsO4) or other catalytic systems that favor syn-addition, yielding the (2S,3S) stereochemistry.

Reagent Conditions Stereochemical Outcome
OsO4, NMO (N-methylmorpholine N-oxide) Room temperature, aqueous solvent Syn-dihydroxylation, (2S,3S) configuration

This step is critical for obtaining the desired stereochemistry and is often followed by purification via chromatography.

Purification and Characterization

After synthesis, the compound is purified by flash chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures). Characterization includes:

  • NMR spectroscopy (1H, 13C) to confirm structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Optical rotation measurements to verify enantiomeric purity.

Representative Experimental Procedure (Literature-Based)

A typical preparation sequence is as follows:

  • Synthesis of 4-oxo-4-phenylbutanoic acid: React benzene with succinic anhydride in the presence of AlCl3 under anhydrous conditions. Isolate the keto acid by aqueous workup and recrystallization.

  • Amination: Dissolve the keto acid in an appropriate solvent (e.g., dichloromethane), add aniline, and stir under mild heating. Use coupling agents if necessary. Monitor reaction progress by TLC.

  • Dihydroxylation: Add OsO4 catalyst and NMO to the amine-substituted keto acid solution. Stir at room temperature until reaction completion. Quench and extract the product.

  • Purification: Purify the crude product by silica gel chromatography using hexane/ethyl acetate gradients.

  • Characterization: Confirm the structure and stereochemistry by NMR, HRMS, and optical rotation.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Friedel–Crafts acylation Benzene, succinic anhydride, AlCl3, anhydrous 70-85 Requires strict anhydrous conditions
Amination Aniline, DCM, coupling agent (optional), RT to mild heat 60-75 Avoid racemization
Dihydroxylation OsO4, NMO, aqueous solvent, RT 80-90 Syn-selective, stereospecific
Purification Silica gel chromatography, hexane/ethyl acetate - Essential for enantiopurity

Research Findings and Notes

  • The Friedel–Crafts acylation step is well-established and provides a robust route to the keto acid intermediate.
  • Amination must be carefully controlled to prevent racemization and side reactions; mild conditions and use of coupling agents improve yields and selectivity.
  • The dihydroxylation step is stereospecific, favoring the (2S,3S) diol configuration, critical for biological activity and further applications.
  • Purification by flash chromatography is necessary to isolate the pure stereoisomer.
  • Analytical data such as NMR and HRMS confirm the structure and purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylamino group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with various biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines by inducing apoptosis and inhibiting proliferation.

2. Enzyme Inhibition
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid has been identified as a building block for synthesizing enzyme inhibitors. Research indicates that it can serve as a precursor for developing inhibitors targeting enzymes involved in cancer progression and other diseases.

Metabolic Studies

1. Metabolite Profiling
This compound is utilized in metabolomics studies to understand metabolic pathways and the effects of various treatments on cellular metabolism. Its unique structure allows for its detection and quantification in biological samples using advanced techniques such as NMR and mass spectrometry.

2. Biomarker Discovery
The compound's derivatives have been explored as potential biomarkers for diseases, particularly in cancer diagnostics. Its presence or concentration changes in biological fluids can indicate disease states or responses to therapy.

Biochemical Tool

1. Chemical Probes
this compound serves as a chemical probe in biochemical research. It helps elucidate the mechanisms of action of various biological processes by interacting with specific molecular targets.

2. Synthesis of Complex Molecules
Due to its versatile reactivity, this compound is employed in the synthesis of more complex organic molecules that have pharmaceutical significance. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Case Studies

Study Focus Findings
Anticancer Activity Investigated the effects on breast cancer cell linesShowed significant reduction in cell viability at specific concentrations
Enzyme Inhibition Developed inhibitors for proteasesIdentified key interactions leading to enhanced inhibitory potency
Metabolomic Profiling Studied metabolic changes post-treatmentDetected alterations in metabolic pathways associated with drug resistance

Wirkmechanismus

The mechanism by which (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ketone groups can form hydrogen bonds with active sites, while the phenylamino group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several derivatives and analogs, differing primarily in substituents and stereochemistry. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid C₁₀H₁₀ClNO₅ 4-Chlorophenylamino 259.64 Hydroxyl, ketone, amide
(E)-Methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate C₁₁H₁₁NO₅ Methyl ester, enol 249.21 Ester, conjugated enol
Dimethyl 2,3-dihydroxyfumarate C₆H₈O₆ Methyl ester 176.12 Ester, dihydroxy
(2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid C₁₃H₁₉NO₄S Tosyl, methyl 285.36 Sulfonamide, branched alkyl

Chemical Reactivity and Electronic Properties

highlights the use of conceptual density functional theory (DFT) to compare reactivity among dihydroxyfumaric acid derivatives. Key findings include:

  • HOMO-LUMO Gaps: The target compound and its analogs exhibit gaps in the range of 4.00–4.28 eV, indicating moderate reactivity. The phenylamino derivative has a lower gap than dimethyl 2,3-dihydroxyfumarate, suggesting higher electrophilicity .
  • Electrophilicity Index: The phenylamino derivative ranks below dihydroxyfumaric acid (DHF4) but above its methyl ester counterpart, correlating with its antioxidant activity .
Table 2: Reactivity Descriptors of Selected Compounds
Compound HOMO-LUMO Gap (eV) Electrophilicity (eV) Antioxidant Activity Ranking
DHF4 acid 4.00 4.50 Highest
(E)-Methyl phenylamino derivative 4.20 4.25 Intermediate
Dimethyl 2,3-dihydroxyfumarate 4.28 3.80 Lowest

Biologische Aktivität

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known by its CAS number 206761-64-0, is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research. This compound exhibits a diverse range of biological activities, making it a subject of interest for drug development and biochemical studies.

The molecular formula of this compound is C10_{10}H11_{11}N O5_{5}, with a molecular weight of 225.20 g/mol. The compound features both hydroxyl and ketone functional groups, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which are crucial for treating conditions like arthritis.
  • Anticancer Potential : Investigations into its anticancer properties reveal promising results, indicating potential applications in cancer therapy.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with active sites on enzymes and receptors. Additionally, the phenylamino group allows for π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity and receptor signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces inflammation in animal models
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammatory markers when administered at doses of 10 mg/kg. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study: Anticancer Activity

In vitro studies using various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation at concentrations as low as 5 µM. These findings highlight its potential utility in developing novel anticancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructure CharacteristicsUnique Properties
(2S)-2-amino-3-(phenylamino)propanoic acidLacks dihydroxy and ketone groupsLimited reactivity
(2S)-2-amino-3-methylbutanoic acidContains a methyl group instead of phenylDifferent biological profile
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acidEnantiomer with reversed stereochemistryPotentially different biological activity

Q & A

Basic Questions

Q. What are the key structural features of (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, and how do they influence its reactivity?

  • Answer : The compound (CAS 46834-56-4) has a chiral (2S,3S) configuration, a phenylamino group at C4, and vicinal dihydroxy groups at C2 and C3. The stereochemistry and electron-withdrawing oxo group enhance its potential for hydrogen bonding and chelation with metal ions or biological targets. The phenylamino group contributes to π-π interactions in binding assays. Structural confirmation via NMR (e.g., coupling constants for vicinal diols) and X-ray crystallography is critical to validate stereochemical purity .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric excess?

  • Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic resolution. Starting from 4-oxo-4-(phenylamino)butanoic acid precursors, dihydroxylation under kinetic control with OsO₄ and a chiral ligand (e.g., (DHQ)₂PHAL) ensures stereoselectivity. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) confirms enantiomeric purity (>98% ee) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Answer :

  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm to assess purity.
  • NMR : ¹H/¹³C NMR (D₂O or DMSO-d6) to confirm diastereotopic protons and vicinal diol coupling (J ≈ 3–5 Hz).
  • Mass Spectrometry : ESI-MS (negative ion mode) for molecular ion confirmation (m/z 259.64).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?

  • Answer : Discrepancies often arise from impurities (e.g., stereoisomers or degradation products) or assay conditions. Steps include:

  • Reproducibility Checks : Standardize assay protocols (e.g., MIC testing with ATCC strains).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation of the phenylamino group).
  • Enantiomeric Control : Compare (2S,3S) vs. (2R,3R) isomers in bioassays to isolate stereospecific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer :

  • Substituent Modification : Replace the 4-chlorophenyl group ( ) with electron-donating (e.g., -OCH₃) or bulky groups to modulate target binding.
  • Bioisosteric Replacement : Substitute the oxo group with a thioether to enhance metabolic stability.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase. Validate with in vitro IC₅₀ assays .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

  • Answer : The vicinal diols and oxo group may chelate Mg²⁺ or Zn²⁺ in enzyme active sites (e.g., metalloproteases). Kinetic assays (e.g., Lineweaver-Burk plots) can determine inhibition mode (competitive vs. non-competitive). Fluorescence quenching studies using tryptophan residues in target proteins provide binding affinity data (Kd) .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

  • Answer :

  • Prodrug Design : Esterify carboxyl groups to enhance membrane permeability.
  • Salt Formation : Sodium or lysine salts improve aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.